![molecular formula C23H25BrN4O3 B7498857 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)
8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione, also known as BAY 73-6691, is a selective phosphodiesterase 9A (PDE9A) inhibitor. PDE9A is an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels in the brain, which is involved in various physiological processes such as memory, learning, and cognition. BAY 73-6691 has been studied extensively for its potential therapeutic applications in neurological and psychiatric disorders.
Wirkmechanismus
8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 selectively inhibits PDE9A, which is highly expressed in the hippocampus and cortex regions of the brain. By inhibiting PDE9A, 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 increases cGMP levels in the brain, which is involved in various physiological processes such as memory, learning, and cognition. 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 has also been shown to have antipsychotic and antidepressant-like effects in animal models of schizophrenia and depression. 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 increases cGMP levels in the brain, which is involved in various physiological processes such as memory, learning, and cognition. 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 is its selectivity for PDE9A, which reduces the potential for off-target effects. 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 has also been shown to have good pharmacokinetic properties, with high brain penetration and long half-life. However, one limitation of 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 is its poor solubility, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 could focus on its potential therapeutic applications in other neurological and psychiatric disorders such as Huntington's disease and bipolar disorder. The development of more potent and selective PDE9A inhibitors could also lead to improved therapeutic outcomes. Additionally, further studies on the biochemical and physiological effects of 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 could provide insights into the underlying mechanisms of its therapeutic effects.
Synthesemethoden
The synthesis of 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 involves several steps. The starting material is 2-bromo-5-(2-furyl)phenol, which is reacted with diisopropylamine and trifluoroacetic acid to form the corresponding trifluoroacetate ester. The ester is then reacted with 3,7-bis(2-methylpropyl)guanine to form the purine derivative. Finally, the purine derivative is treated with trifluoroacetic acid to remove the protecting groups and obtain 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 in high yield.
Wissenschaftliche Forschungsanwendungen
8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. In preclinical studies, 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione 73-6691 has also been shown to have antipsychotic and antidepressant-like effects in animal models of schizophrenia and depression.
Eigenschaften
IUPAC Name |
8-[5-(2-bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O3/c1-13(2)11-27-19-21(28(12-14(3)4)23(30)26-22(19)29)25-20(27)18-10-9-17(31-18)15-7-5-6-8-16(15)24/h5-10,13-14H,11-12H2,1-4H3,(H,26,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYOEIQYKAXQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1C3=CC=C(O3)C4=CC=CC=C4Br)N(C(=O)NC2=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.